![molecular formula C9H8F4O2 B14037095 1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene](/img/structure/B14037095.png)
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol This compound is characterized by the presence of both difluoromethoxy and ethoxy groups attached to a benzene ring, making it a fluorinated aromatic ether
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution (S_NAr): This method involves the substitution of a leaving group (e.g., halide) on the benzene ring with a nucleophile such as difluoromethoxy or ethoxy groups under basic conditions.
Electrophilic Aromatic Substitution (EAS): Fluorination of the benzene ring can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production: Large-scale production may involve optimized reaction conditions, catalysts, and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them useful in drug discovery and development.
Medicine: The compound’s unique structure may contribute to the design of novel therapeutic agents with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological effects. The difluoromethoxy and ethoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene can be compared with other fluorinated aromatic ethers, such as:
1,2-Difluoro-4-methoxybenzene: Lacks the ethoxy group, resulting in different chemical and physical properties.
1,2-Difluoro-3-methoxy-4-ethoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and applications.
1,2,4-Trifluoro-3-ethoxybenzene:
The unique combination of difluoromethoxy and ethoxy groups in this compound distinguishes it from these similar compounds, providing specific advantages in terms of reactivity, stability, and application potential.
Eigenschaften
Molekularformel |
C9H8F4O2 |
---|---|
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1-ethoxy-3,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-6-4-3-5(10)7(11)8(6)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
QFDFLPYNKLSTNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.